molecular formula C16H22N4O2S B5491403 N-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine-1-sulfonamide

N-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine-1-sulfonamide

Cat. No.: B5491403
M. Wt: 334.4 g/mol
InChI Key: YOCPEMHNQDISOD-UHFFFAOYSA-N
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Description

“N-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine-1-sulfonamide” is a complex organic compound. It is likely to be a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is likely to have been synthesized for specific research purposes, such as studying its antileishmanial and antimalarial properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrazole ring is a key structural feature, characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also likely contains a sulfonamide group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the pyrazole ring and the sulfonamide group can lead to a variety of reactions. For example, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate .

Mechanism of Action

The mechanism of action of this compound is likely to be related to its ability to interact with biological targets. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity, such as its antileishmanial and antimalarial properties . Additionally, its potential use in the development of new drugs could be investigated, given the broad range of biological activities exhibited by pyrazole derivatives .

Properties

IUPAC Name

N-benzyl-3-(3,5-dimethylpyrazol-1-yl)pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-13-10-14(2)20(18-13)16-8-9-19(12-16)23(21,22)17-11-15-6-4-3-5-7-15/h3-7,10,16-17H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCPEMHNQDISOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)S(=O)(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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